Diamyl sulfide
Overview
Description
Diamyl sulfide, also known as di-n-pentyl sulfide, is an organosulfur compound with the chemical formula C10H22S. It is a yellowish liquid with a strong, unpleasant odor. This compound is less dense than water and slightly soluble in water. This compound is primarily used in the synthesis of other chemicals and has various industrial applications.
Mechanism of Action
Target of Action
Diamyl sulfide, also known as Diallyl disulfide (DADS), is an organosulfur compound derived from garlic and a few other genus Allium plants . It is one of the principal components of the distilled oil of garlic . The primary targets of DADS are various types of tumor cells, including gynecological cancers (cervical cancer, ovarian cancer), hematological cancers (leukemia, lymphoma), lung cancer, neural cancer, skin cancer, prostate cancer, gastrointestinal tract and associated cancers (esophageal cancer, gastric cancer, colorectal cancer), hepatocellular cancer cell line, etc .
Mode of Action
The mechanisms behind the anticancer action of DADS include epithelial-mesenchymal transition (EMT), invasion, and migration . DADS interacts with its targets, leading to changes in the cellular structure and function that inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
DADS is involved in the sulfur cycle, a series of complex aerobic and anaerobic transformations of S-containing molecules . It is produced during the decomposition of allicin, which is released upon crushing garlic and other plants of the family Alliaceae . DADS can be readily oxidized to allicin with hydrogen peroxide or peracetic acid. Allicin in turn can hydrolyze giving diallyl disulfide and trisulfide .
Pharmacokinetics
A comprehensive investigation of DADS pharmacokinetics profiles was conducted by orally administering a 200 mg/kg dose to rats . Allylmethyl sulfide (AMS), allylmercaptan (AM), allyl methyl sulfone, and allyl methyl sulfoxide were recognized as DADS metabolites in the plasma, stomach, urine, and liver of rats . These metabolites and their distribution in the body play a crucial role in determining the bioavailability of DADS.
Result of Action
The molecular and cellular effects of DADS’s action are primarily its anti-tumor activity against many types of tumor cells . It can reduce carcinogen-induced cancers and shows anti-proliferative effects in both in vivo and in vitro models . DADS enhances the anti-obesity and anti-inflammatory effects of green tea in high-fat/high-sucrose (HF/HS) diet-fed mice .
Action Environment
The action, efficacy, and stability of DADS can be influenced by various environmental factors. For instance, on an industrial scale, DADS is produced from sodium disulfide and allyl bromide or allyl chloride at temperatures of 40–60 °C in an inert gas atmosphere . The reaction is exothermic and its theoretical efficiency of 88% has been achieved in practice . Therefore, the production and effectiveness of DADS can be significantly affected by factors such as temperature and atmospheric conditions.
Biochemical Analysis
Biochemical Properties
Diamyl sulfide participates in various biochemical reactionsThe sulfur in this compound is incorporated into biomolecules through two basic strategies: sulfide addition to an activated acceptor in the biosynthesis of cysteine, and the biosynthesis of iron sulfur clusters, cofactors such as thiamin, molybdopterin, biotin, and lipoic acid .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to have anticancer, antimicrobial, anti-angiogenic, and immunomodulatory functions . It can also impede oxidative stress and chronic inflammation
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Specific studies detailing these dosage effects of this compound in animal models are currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation . Specific studies detailing the transport and distribution of this compound are currently limited.
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Specific studies detailing the subcellular localization of this compound are currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diamyl sulfide can be synthesized through several methods. One common approach involves the reaction of pentyl halides with sodium sulfide. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction is as follows: [ \text{2 C5H11X + Na2S → C10H22S + 2 NaX} ] where X represents a halogen atom (e.g., chlorine or bromine).
Industrial Production Methods: In industrial settings, this compound can be produced through the continuous vapor-phase reaction of alkanols (such as pentanol) and hydrogen sulfide in the presence of a zeolite catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Diamyl sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions are less common for this compound, but it can be reduced to form thiols under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride and other reducing agents.
Substitution: Halogens, alkyl halides, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides.
Scientific Research Applications
Diamyl sulfide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, although its use in medicine is limited.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
- Diallyl disulfide
- Dimethyl sulfide
- Dipropyl sulfide
Diamyl sulfide’s unique structure and properties make it valuable in specific industrial and research applications.
Properties
IUPAC Name |
1-pentylsulfanylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZDADPMWLVEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S | |
Record name | DIAMYL SULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6183 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042266 | |
Record name | Pentyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diamyl sulfide appears as a yellow colored liquid with an obnoxious odor. Less dense than water and slightly soluble in water. May irritate skin, eyes and mucous membranes. May decompose to toxic oxides of sulfur when heated to high temperatures. Used to make other chemicals. | |
Record name | DIAMYL SULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6183 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
185 °F (NFPA, 2010) | |
Record name | DIAMYL SULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6183 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
872-10-6 | |
Record name | DIAMYL SULFIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6183 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pentyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diamyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipentyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAMYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61XJN3644R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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